molecular formula C20H21FN4O3S B10992044 N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10992044
M. Wt: 416.5 g/mol
InChI Key: IMBQOXKCMHNXGD-UHFFFAOYSA-N
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Description

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound with the following properties:

    Molecular Formula: CHFNOS

    Molecular Weight: 278.351 g/mol

    CAS Number: 303226-99-5

Preparation Methods

Synthetic Routes: The synthesis of this compound involves a two-step process:

Industrial Production: Industrial-scale production methods are proprietary, but the compound can be synthesized in laboratories using the above synthetic routes.

Chemical Reactions Analysis

    Reactivity: It may undergo oxidation, reduction, and substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

    Major Products: These reactions yield various derivatives, including N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for designing novel molecules.

    Biology: In drug discovery and bioorganic chemistry.

    Medicine: Potential therapeutic agents.

    Industry: As a precursor for specialized chemicals.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H21FN4O3S

Molecular Weight

416.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H21FN4O3S/c1-20(2,3)16-11-29-19(22-16)23-17(26)10-25-18(27)8-7-14(24-25)13-6-5-12(21)9-15(13)28-4/h5-9,11H,10H2,1-4H3,(H,22,23,26)

InChI Key

IMBQOXKCMHNXGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC

Origin of Product

United States

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